molecular formula C7H6F3NO B1436004 3-(Difluoromethoxy)-5-fluoroaniline CAS No. 1261583-91-8

3-(Difluoromethoxy)-5-fluoroaniline

Cat. No. B1436004
M. Wt: 177.12 g/mol
InChI Key: WFLKFQDDAKBSEQ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-fluoroaniline is a chemical compound with the molecular formula C7H7F2NO . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular weight of 3-(Difluoromethoxy)-5-fluoroaniline is 159.13 . The compound has a structure that includes a phenyl ring attached to a difluoromethoxy group and an amine group .


Physical And Chemical Properties Analysis

3-(Difluoromethoxy)-5-fluoroaniline is a solid substance . It has a refractive index of n20/D 1.5100 (lit.) . The density of the compound is 1.276 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

3-(Difluoromethoxy)-5-fluoroaniline and related compounds play a significant role in the field of organic chemistry, particularly in the synthesis of various chemical derivatives. For instance, fluoroform (CHF3) can be utilized as a difluorocarbene source to convert phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives, including compounds related to 3-(Difluoromethoxy)-5-fluoroaniline (Thomoson & Dolbier, 2013). Additionally, the molecular structure and thermodynamic properties of related compounds, such as 3-fluoroanisole and 3,5-difluoroanisole, have been examined using techniques like gas-phase electron diffraction and quantum chemical calculations (Dorofeeva et al., 2006).

Photoredox Catalysis in Synthetic Chemistry

Photoredox catalysis, a modern approach in synthetic chemistry, has been employed for fluoromethylation of carbon-carbon multiple bonds, which is crucial for developing pharmaceuticals and agrochemicals. This includes methodologies for the introduction of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, closely related to the difluoromethoxy group in 3-(Difluoromethoxy)-5-fluoroaniline (Koike & Akita, 2016).

Environmental and Biodegradation Studies

Environmental studies have focused on the degradation and adsorption of fluoroaniline compounds. For example, the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 has been studied, offering insights into the biodegradability of such compounds (Zhao et al., 2019). Furthermore, the adsorption and photocatalytic degradation of 3-fluoroaniline on anatase TiO2(101) have been investigated, which is relevant to environmental remediation technologies (Jackman & Thomas, 2014).

Biochemical and Analytical Applications

In the biochemical field, fluoroanilines have been utilized in various assay systems. For instance, an electrochemical assay system based on a fluoride ion-selective electrode has been developed for peroxidase and peroxidase-couplers reactions, employing compounds like 4-fluoroaniline (Siddiqi, 1982). Additionally, the metabolism of fluoroanilines, including their bioactivation to benzoquinoneimines, has been studied, which is significant for understanding their biological interactions (Rietjens & Vervoort, 1991).

Advanced Material Science

In material science, fluoroanilines are crucial for developing new polymers. The synthesis and characterization of fluorine-substituted polyanilines have been explored, highlighting their potential in creating advanced materials (Cihaner & Önal, 2001).

Safety And Hazards

3-(Difluoromethoxy)-5-fluoroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for 3-(Difluoromethoxy)-5-fluoroaniline are not mentioned in the available resources, the field of difluoromethylation has seen significant advances and continues to be an area of active research . The development of new methods for the synthesis and application of difluoromethylated compounds is a promising direction for future research .

properties

IUPAC Name

3-(difluoromethoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLKFQDDAKBSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)-5-fluoroaniline

CAS RN

1261583-91-8
Record name 3-(difluoromethoxy)-5-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Eggert, RC Hillig, S Koehr, D Stöckigt… - Journal of medicinal …, 2016 - ACS Publications
Protein lysine methyltransferases have recently emerged as a new target class for the development of inhibitors that modulate gene transcription or signaling pathways. SET and MYND …
Number of citations: 71 pubs.acs.org

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